REACTION_CXSMILES
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Cl[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][C:21]=1[F:22])[NH2:18]>O1CCOCC1>[Cl:14][C:15]1[CH:16]=[C:17]([NH:18][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:19]=[CH:20][C:21]=1[F:22]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)C=NC(=N2)SC
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Name
|
|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture is concentrated
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Type
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CUSTOM
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Details
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portions are triturated first with water
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Type
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FILTRATION
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Details
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with diethyl ether, filtered off with suction
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |